4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable scaffold for the development of novel therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the treatment of formimidate derivatives with hydrazine hydrate in ethanol This reaction leads to the formation of the pyrazolo[3,4-d]pyrimidine core structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with different nucleophiles to introduce various functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties and reactivity.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles for substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines with potential biological activities. These derivatives are often screened for their pharmacological properties.
Scientific Research Applications
4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the essential hydrogen bonding interactions with key amino acid residues in the CDK2 active site .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its role as a pharmaceutical intermediate.
Uniqueness
4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine stands out due to its unique cyclopropyl group, which enhances its binding affinity and specificity towards molecular targets. This structural feature contributes to its superior biological activities compared to other similar compounds .
Properties
Molecular Formula |
C8H7ClN4 |
---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
4-chloro-3-cyclopropyl-3H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c9-7-5-6(4-1-2-4)12-13-8(5)11-3-10-7/h3-4,6H,1-2H2 |
InChI Key |
UZBASHZVVWVLES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3=C(N=CN=C3Cl)N=N2 |
Origin of Product |
United States |
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